4-((4-Ethylcyclohexyl)oxy)piperidine
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Overview
Description
4-((4-Ethylcyclohexyl)oxy)piperidine is a chemical compound with the molecular formula C13H25NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylcyclohexyl)oxy)piperidine typically involves the reaction of 4-ethylcyclohexanol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of piperidine to form the desired ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylcyclohexyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
4-((4-Ethylcyclohexyl)oxy)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((4-Ethylcyclohexyl)oxy)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylcyclohexyl)oxy)piperidine
- 4-((4-Propylcyclohexyl)oxy)piperidine
- 4-((4-Butylcyclohexyl)oxy)piperidine
Uniqueness
4-((4-Ethylcyclohexyl)oxy)piperidine is unique due to its specific ethyl substitution on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions .
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)oxypiperidine |
InChI |
InChI=1S/C13H25NO/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h11-14H,2-10H2,1H3 |
InChI Key |
YHTMTHBKADOQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)OC2CCNCC2 |
Origin of Product |
United States |
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